N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE
Overview
Description
N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. These compounds have significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
The primary target of N-benzyl-4-[(methylsulfonyl)amino]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis .
Mode of Action
N-benzyl-4-[(methylsulfonyl)amino]benzenesulfonamide acts by selectively inhibiting CA IX . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis, which is a significant modification in pH . This disruption can lead to the death of tumor cells .
Biochemical Pathways
The compound affects the biochemical pathway of anaerobic glycolysis in tumor cells . By inhibiting CA IX, it disrupts this pathway and causes changes in the tumor cells’ metabolism . The downstream effects of this disruption are still under investigation.
Result of Action
The compound has shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, it was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .
Biochemical Analysis
Biochemical Properties
N-benzyl-4-[(methylsulfonyl)amino]benzenesulfonamide has been studied for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors . This interaction is believed to be due to the compound’s sulfonamide group, which can bind to the zinc ion in the active site of the enzyme .
Cellular Effects
In cellular studies, N-benzyl-4-[(methylsulfonyl)amino]benzenesulfonamide has shown significant anti-proliferative activity against breast cancer cell lines . It appears to influence cell function by inhibiting CA IX, leading to changes in intracellular pH and disruption of cell signaling pathways .
Molecular Mechanism
The molecular mechanism of N-benzyl-4-[(methylsulfonyl)amino]benzenesulfonamide involves binding to the active site of CA IX, inhibiting the enzyme’s activity . This inhibition disrupts the regulation of intracellular pH, affecting various cellular processes including gene expression .
Temporal Effects in Laboratory Settings
The effects of N-benzyl-4-[(methylsulfonyl)amino]benzenesulfonamide on cellular function have been observed over time in laboratory settings
Metabolic Pathways
Given its inhibitory effect on CA IX, it may influence metabolic flux or metabolite levels in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE typically involves the reaction of benzenesulfonyl chloride with benzylamine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with methanesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of sulfonamides often involves large-scale reactions using readily available starting materials such as thiols and amines. The oxidative coupling of thiols and amines is a common method for synthesizing sulfonamides, as it streamlines the synthetic route and reduces waste generation .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced sulfonamides, and substituted sulfonamides .
Scientific Research Applications
N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Medicine: Explored as a potential drug candidate for treating bacterial infections and certain types of cancer.
Industry: Utilized in the production of polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine: Used in combination with anti-malarial drugs to treat toxoplasmosis.
Uniqueness
N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other sulfonamides. Its benzyl and methanesulfonamide groups provide distinct chemical properties that can be exploited in various applications .
Properties
IUPAC Name |
N-benzyl-4-(methanesulfonamido)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-21(17,18)16-13-7-9-14(10-8-13)22(19,20)15-11-12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIPDURESSFLGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.